tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O3. It is known for its applications in various scientific research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate typically starts with commercially available 2,4-dichloro-5-fluoropyrimidine. The process involves multiple steps, including nucleophilic substitution and protection-deprotection strategies. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound focus on optimizing the synthetic route to be cost-effective and scalable. This includes using alternative reagents and catalysts to improve reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions often require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is utilized to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules .
Medicine: In medicine, it serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions .
Industry: Industrially, it is used in the production of specialty chemicals and materials, contributing to advancements in various technological applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. This can result in various therapeutic effects, depending on the target and pathway involved .
Comparison with Similar Compounds
- tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate stands out due to its specific amino-pyridinyl group, which imparts unique chemical and biological properties. This makes it particularly valuable in drug discovery and development, as well as in various industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(5-aminopyridin-2-yl)oxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-6-12(7-9-18)20-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFXDGOQARRWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154552 | |
Record name | 1,1-Dimethylethyl 4-[(5-amino-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346665-41-6 | |
Record name | 1,1-Dimethylethyl 4-[(5-amino-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346665-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(5-amino-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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